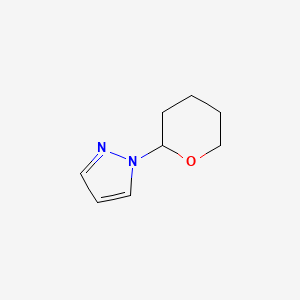

1-(2-Tetrahydropyranyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZWSOSYNFVECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619082 | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-17-2 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38PZM2479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Role of 1-(2-Tetrahydropyranyl)-1H-pyrazole in Modern Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Tetrahydropyranyl)-1H-pyrazole, a heterocyclic compound featuring a pyrazole ring protected by a tetrahydropyranyl (THP) group, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. The strategic use of the THP protecting group allows for selective functionalization at other positions of the pyrazole ring, making it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its utility in the synthesis of alkylpyrazoles, its role in the development of pharmaceuticals, and its potential in the creation of novel materials and catalysts. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Applications in Research

The utility of this compound spans several key areas of chemical research, primarily leveraging the stability of the THP protecting group under various conditions and its facile removal under acidic conditions.

-

As a Protected Intermediate: The THP group effectively shields the N-H proton of the pyrazole ring, preventing unwanted side reactions during subsequent synthetic transformations. This allows for precise modifications at other positions of the pyrazole core.

-

In Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a key starting material for the synthesis of novel drug candidates.[1][2][3]

-

In Organic Synthesis: It is a valuable precursor for creating substituted pyrazoles through reactions such as lithiation, halogenation, and cross-coupling reactions.[4]

-

In Materials Science and Catalysis: The pyrazole moiety is a component of various functional materials and ligands for catalysis, such as N-heterocyclic carbenes (NHCs). The protected form allows for the construction of complex ligand architectures.

High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles

A significant application of this compound is in the efficient, one-pot synthesis of 3(5)-alkylpyrazoles. This method, developed by Ahmed and Mezei, showcases a green chemistry approach with high yields and atom economy. The process involves the in-situ formation of this compound, followed by a sequence of lithiation, alkylation, and deprotection.

Experimental Protocol: One-Pot Synthesis of 3(5)-Alkylpyrazoles

Step 1: Protection of Pyrazole (In-situ formation of this compound) A mixture of pyrazole and 3,4-dihydro-2H-pyran (DHP) is heated, leading to the quantitative formation of this compound. This step is performed without a solvent or catalyst.

Step 2: Lithiation The reaction mixture is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). n-Butyllithium (n-BuLi) is then added dropwise to effect lithiation at the 5-position of the pyrazole ring.

Step 3: Alkylation The desired haloalkane is added to the reaction mixture, which is then allowed to warm to room temperature.

Step 4: Deprotection An aqueous solution of a strong acid, such as hydrochloric acid (HCl), is added to the reaction mixture to remove the THP protecting group, yielding the 3(5)-alkylpyrazole product.

Diagram: Experimental Workflow for the One-Pot Synthesis of 3(5)-Alkylpyrazoles

Caption: One-pot synthesis of 3(5)-alkylpyrazoles.

Quantitative Data: Yields of 3(5)-Alkylpyrazoles

The one-pot synthesis method provides high to excellent yields for a variety of alkyl substituents.

| Alkyl Group | Haloalkane Used | Overall Yield (%) |

| Methyl | Iodomethane | 92 |

| Ethyl | Iodoethane | 95 |

| n-Propyl | 1-Bromopropane | 96 |

| Isopropyl | 2-Bromopropane | 85 |

| n-Butyl | 1-Bromobutane | 98 |

| n-Hexyl | 1-Bromohexane | 97 |

| n-Dodecyl | 1-Bromododecane | 94 |

Data sourced from Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(29), 22681-22693.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of complex pharmaceutical compounds. A notable example is its use in the preparation of 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine, a compound with potential therapeutic applications.

Synthetic Pathway in Pharmaceutical Development

In the synthesis described in patent WO 2020/039025 A1, a derivative of this compound, specifically 1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-[1][2][5]dioxaborolane-2-yl)-1H-pyrazole, is used in a Suzuki coupling reaction.[6]

Diagram: Role in a Pharmaceutical Synthesis Pathway

Caption: Use in a multi-step pharmaceutical synthesis.

Experimental Protocol: Suzuki Coupling Reaction

Reactants:

-

8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][4]naphthyridin-4-ol

-

1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-[1][2][5]dioxaborolane-2-yl)-1H-pyrazole

-

[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (catalyst)

-

Cesium carbonate (base)

Solvent: 1,4-Dioxane (absolute)

Procedure: The reactants, catalyst, and base are combined in absolute 1,4-dioxane under an inert atmosphere (argon). The reaction mixture is stirred at 90 °C for 16 hours. Following the reaction, the product, 2-[((R)-3-methylmorpholin-4-yl)-8-[2-(tetrahydropyran-2-yl)-2H-pyrazol-3-yl]-[1][4]naphthyridin-4-ol], is isolated and purified.

Yield: The reported yield for this specific Suzuki coupling step is 72%.[6]

Potential in the Synthesis of N-Heterocyclic Carbene (NHC) Precursors

While specific literature examples starting from this compound are scarce, its structure lends itself to the synthesis of pyrazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis.

Conceptual Workflow for NHC Precursor Synthesis

The synthesis of a pyrazolium salt from this compound would likely involve a multi-step process.

Diagram: Conceptual Workflow for NHC Precursor Synthesis

Caption: Proposed synthesis of an NHC precursor.

This conceptual pathway highlights the utility of the THP group in directing the sequential alkylation of the two nitrogen atoms of the pyrazole ring, enabling the synthesis of unsymmetrically substituted pyrazolium salts.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical research. Its primary role as a protected intermediate enables the efficient and high-yield synthesis of a wide range of substituted pyrazoles, as demonstrated by the one-pot synthesis of 3(5)-alkylpyrazoles. Furthermore, its application as a key building block in the synthesis of complex pharmaceutical molecules underscores its importance in drug discovery and development. While its full potential in areas such as N-heterocyclic carbene synthesis is still being explored, the fundamental chemistry of this compound suggests significant opportunities for future innovation. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to leverage the synthetic utility of this compound in their own work.

References

- 1. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-(2-Tetrahydropyranyl)-1H-pyrazole chemical properties and structure

An In-depth Technical Guide to 1-(2-Tetrahydropyranyl)-1H-pyrazole: Chemical Properties, Structure, and Applications

Introduction

This compound, also referred to as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is a versatile heterocyclic compound widely utilized in organic synthesis.[1][2] Its significance stems from the incorporation of a tetrahydropyranyl (THP) group, which serves as a stable and reliable protecting group for the nitrogen atom of the pyrazole ring.[2] This protective strategy is crucial for the synthesis of complex molecules, enabling selective reactions at other positions of the pyrazole moiety.[1] The compound is a key starting material for creating a diverse range of pyrazole derivatives, including those with applications in medicinal chemistry and materials science.[2][3]

Chemical Structure and Identification

The molecular structure of this compound consists of a five-membered pyrazole ring attached via a nitrogen atom to the anomeric carbon of a six-membered tetrahydropyran ring.

-

Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, 1-(2-Tetrahydropyranyl)pyrazole[3][5]

-

SMILES: C1CCOC(C1)N2C=CC=N2[2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[3] The introduction of the THP group can enhance the solubility of the pyrazole core in organic solvents compared to the unprotected parent heterocycle.[2] A summary of its key quantitative properties is provided in the table below.

| Property | Value | References |

| Molecular Weight | 152.19 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.084 g/mL at 25 °C | [5] |

| Boiling Point | 269.8 ± 33.0 °C at 760 mmHg | [3][6] |

| Flash Point | 104.4 °C (219.9 °F) | |

| Refractive Index | n20/D 1.503 | [5] |

| Predicted pKa | 2.08 ± 0.19 | [5] |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay between the aromatic pyrazole ring and the acid-labile THP protecting group.

Role of the THP Protecting Group

The tetrahydropyranyl group is an acetal, which imparts stability under neutral and basic conditions.[1] However, it is readily cleaved under acidic conditions, making it an ideal protecting group.[1] This deprotection is typically achieved with aqueous mineral acids like HCl at room temperature, regenerating the N-unsubstituted pyrazole with near-quantitative yields.[1]

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (EAS).[1] With the nitrogen atom protected by the THP group, electrophilic attack is directed to the C4 position, which is the most nucleophilic carbon on the ring.[1] Common EAS reactions include halogenation (e.g., bromination, iodination), yielding 4-halo-1-(THP)-1H-pyrazole derivatives that are valuable precursors for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[1]

Synthetic Utility

This compound serves as a crucial building block for a variety of more complex molecules.[2][3] It is a valuable precursor for preparing pyrazolylboronic esters. These boronic esters are key intermediates in coupling reactions like the Suzuki coupling, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds.[1] This strategy has been successfully applied in the synthesis of pyrazoloisoindoles and other diverse heterocyclic systems of interest in drug discovery.[2]

Caption: Synthetic utility of 1-(THP)-1H-pyrazole.

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis involves the acid-catalyzed reaction of pyrazole with 3,4-dihydro-2H-pyran.[5]

Methodology:

-

Combine pyrazole (1.0 eq), 3,4-dihydro-2H-pyran (1.5 eq), and a catalytic amount of trifluoroacetic acid (approx. 0.006 eq).[5]

-

Heat the mixture under reflux for 5 hours.[5]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.[5]

-

To quench the catalyst, cautiously add a small amount of sodium hydride (60% dispersion in mineral oil) and stir for 10 minutes.[5]

-

Purify the crude product by vacuum distillation (e.g., at 60-65 °C, 0.5-1 mmHg) to yield the final product as a liquid.[5]

Caption: Synthesis workflow for 1-(THP)-1H-pyrazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a primary method for confirming the structure. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the characteristic signals are:

-

Pyrazole Protons: The proton at the H5 position resonates around δ 7.55 ppm, while the H3 proton appears at a similar chemical shift.[1] The H4 proton signal is also observable.

-

Tetrahydropyran Protons: A distinct signal for the anomeric proton (the CH group attached to the pyrazole nitrogen and the ring oxygen) appears as a doublet of doublets around δ 5.31-5.33 ppm.[1][7] The remaining methylene protons of the THP ring resonate in the upfield region between δ 1.59 and 4.02 ppm.[7]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and study fragmentation patterns.

-

The compound has a molecular weight of 152.19 g/mol .[1]

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₂N₂O).[1]

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation would involve the cleavage of the N-C bond connecting the two rings, leading to fragments corresponding to the pyrazole cation and the tetrahydropyranyl cation.[1]

References

- 1. This compound | 449758-17-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 449758-17-2 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H12N2O | CID 21866310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]

- 6. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CAS#:449758-17-2 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

In-Depth Technical Guide: Physicochemical Data of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 449758-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole, identified by CAS number 449758-17-2. This heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1][2]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-(oxan-2-yl)-1H-pyrazole | [3][4] |

| Synonyms | 1-(2-Tetrahydropyranyl)-1H-pyrazole, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | [1][3] |

| CAS Number | 449758-17-2 | [3] |

| Molecular Formula | C₈H₁₂N₂O | [3][5] |

| Molecular Weight | 152.19 g/mol | [3][5][6] |

| Physical Form | Colorless to light yellow clear liquid | [1][4][7] |

| Boiling Point | 60-65 °C at 0.8 mmHg; 65 °C at 1 mmHg | [4][7] |

| Flash Point | 104 °C | [7] |

| Specific Gravity (20/20) | 1.09 | [7] |

| Refractive Index | 1.51 | [7] |

| SMILES | C1CCOC(C1)N2C=CC=N2 | [3][4] |

| InChI | InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 | [1][3] |

| InChIKey | IMZWSOSYNFVECD-UHFFFAOYSA-N | [3][6] |

Experimental Protocols

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

A general and high-yield procedure for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves the reaction of pyrazole with 3,4-dihydro-2H-pyran.[8]

Materials:

-

Pyrazole (14.3 g, 0.21 mol)

-

3,4-Dihydro-2H-pyran (29 mL, 0.32 mol)

-

Trifluoroacetic acid (0.1 mL, 0.0013 mol)

-

Sodium hydride (60% dispersion in mineral oil, 0.2 g, 0.008 mol)

Procedure:

-

Combine pyrazole and 3,4-dihydro-2H-pyran in a reaction vessel.

-

Add a catalytic amount of trifluoroacetic acid.

-

Heat the mixture under reflux conditions for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add sodium hydride to the mixture and stir for 10 minutes.

-

Purify the crude product by reduced pressure distillation (60-65 °C, 0.5-1 mmHg) to yield the final product.[8]

This protocol affords the target compound in a high yield of approximately 96%.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

References

- 1. CAS 449758-17-2: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H12N2O | CID 21866310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 449758-17-2 | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 449758-17-2 | Benchchem [benchchem.com]

- 7. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 449758-17-2 [chemicalbook.com]

Synonyms for 1-(2-Tetrahydropyranyl)-1H-pyrazole like 1-(oxan-2-yl)-1H-pyrazole

An In-depth Technical Guide to 1-(2-Tetrahydropyranyl)-1H-pyrazole and Its Role in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and application in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Synonyms

This compound is a heterocyclic compound where a pyrazole ring is protected at the N1 position with a 2-tetrahydropyranyl (THP) group. This protection strategy is crucial in multi-step organic synthesis, as it allows for selective reactions on other parts of the pyrazole ring.[1]

The compound is known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 1-(oxan-2-yl)-1H-pyrazole[1][2] |

| Common Synonyms | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole[2][3][4][5] |

| 1-(oxan-2-yl)pyrazole[1] | |

| 1-(2-Tetrahydropyranyl)pyrazole[3] | |

| 1-(THP)-1H-pyrazole | |

| CAS Number | 449758-17-2[1][2][3][5] |

| Molecular Formula | C₈H₁₂N₂O[1][2][3] |

| SMILES | C1CCOC(C1)N2C=CC=N2[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 152.19 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.084 g/mL at 25 °C | [3][5] |

| Boiling Point | 269.8 ± 33.0 °C at 760 mmHg | [3][6] |

| Flash Point | 104 °C | [3][5] |

| Refractive Index | n20/D 1.503 | [3][5] |

| Storage Temperature | Sealed in dry, Room Temperature | [3] |

Role in Synthetic Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

This compound serves as a versatile starting material for creating diverse pyrazole derivatives. The THP group is an effective protecting group for the pyrazole N-H. It is stable under various reaction conditions, such as lithiation and cross-coupling, but can be easily removed under mild acidic conditions to restore the N-H functionality.[1] This allows for precise chemical modifications at other positions of the pyrazole ring, a critical strategy in drug design.

Experimental Protocols

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol describes the acid-catalyzed protection of pyrazole using 3,4-dihydro-2H-pyran.

Protocol 1: Synthesis of the Title Compound [4]

-

Reaction Setup : In a round-bottom flask, combine pyrazole (1.0 eq), 3,4-dihydro-2H-pyran (1.5 eq), and a catalytic amount of trifluoroacetic acid (approx. 0.006 eq).

-

Reaction Execution : Heat the mixture under reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Quenching : Carefully add a small amount of sodium hydride (60% dispersion in mineral oil, approx. 0.04 eq) to quench the acid and stir for 10 minutes.

-

Purification : Purify the crude product by vacuum distillation (e.g., 60-65 °C, 0.5-1 mmHg) to yield the pure 1-(tetrahydropyran-2-yl)-1H-pyrazole as a liquid.[4]

Synthesis of a Key Intermediate for Drug Discovery

A common strategy in drug discovery is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity.[10] To do this, a halogenated intermediate is often required. The following workflow outlines the synthesis of a hypothetical kinase inhibitor starting from 1-(THP)-1H-pyrazole.

Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [11] This protocol describes the borylation of the protected pyrazole, creating a key intermediate for Suzuki coupling.

-

Reaction Setup : Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 minutes after addition.

-

Borylation : Slowly add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Warming : Allow the reaction to warm to room temperature over approximately 90 minutes. Continue stirring for 16 hours.

-

Work-up : Quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is 7-8.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired boronic acid pinacol ester product.[11]

Application in Drug Development: A Case Study of a Hypothetical Kinase Inhibitor

Derivatives of pyrazole are frequently investigated as kinase inhibitors for cancer therapy.[2] Kinases like the Epidermal Growth Factor Receptor (EGFR) are critical nodes in signaling pathways that drive cell proliferation, and their inhibition is a proven anticancer strategy.[12]

The intermediate synthesized in Protocol 2 can be used in a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide to generate a final drug candidate. After deprotection of the THP group, this final compound would be evaluated for its biological activity.

Biological Evaluation Protocols

Protocol 3: MTT Cell Viability Assay [8][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effect of a compound.

-

Cell Plating : Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the synthesized pyrazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]

-

Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol 4: In Vitro EGFR Kinase Assay [14][15] This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

-

Reagent Preparation : Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.[14]

-

Reaction Setup : In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate.

-

Initiation : Start the kinase reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at room temperature.[14]

-

Detection : Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent like ADP-Glo™. This involves converting ADP to ATP, which then generates a luminescent signal via a luciferase reaction.[14]

-

Data Analysis : Measure luminescence and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value.

Protocol 5: Western Blot for MAPK Pathway Analysis [1][12] This technique is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, such as ERK (p44/42 MAPK), to confirm the mechanism of action of the inhibitor.

-

Cell Treatment and Lysis : Treat cancer cells with the test compound for a specified time, then stimulate with EGF to activate the pathway. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking and Antibody Incubation : Block the membrane (e.g., with 5% BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK).[16] Quantify the band intensities to determine the change in protein phosphorylation upon treatment.

Target Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. A pyrazole-based inhibitor would typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

Quantitative Data Summary

The biological evaluation of a novel pyrazole derivative would yield quantitative data to assess its potency and efficacy. The following table presents a hypothetical summary of such data.

Table 3: Hypothetical Biological Activity Data

| Assay | Cell Line / Target | Metric | Value (µM) |

| MTT Assay | A549 (Lung Cancer) | GI₅₀ | 0.55 |

| HCT116 (Colon Cancer) | GI₅₀ | 0.82 | |

| MCF-7 (Breast Cancer) | GI₅₀ | 1.20 | |

| Kinase Assay | EGFR (Wild-Type) | IC₅₀ | 0.09 |

| EGFR (Mutant) | IC₅₀ | 0.15 | |

| Western Blot | A549 (p-ERK) | IC₅₀ | 0.48 |

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. atcc.org [atcc.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(2-Tetrahydropyranyl)-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 1-(2-Tetrahydropyranyl)-1H-pyrazole (CAS No. 449758-17-2), a key intermediate in the synthesis of various pharmaceutical and research compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of its spectroscopic characteristics to aid in its identification, characterization, and utilization.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[3][4] The structure consists of a pyrazole ring N-substituted with a tetrahydropyran (THP) group. The THP group serves as a protecting group for the pyrazole nitrogen, which is stable under neutral and basic conditions but can be readily removed in an acidic environment.[3] This characteristic makes it a valuable building block in organic synthesis.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | s | 1H | Pyrazole H3 |

| 6.29 | t | 1H | Pyrazole H4 |

| ~7.55 | s | 1H | Pyrazole H5 |

| 5.38 | dd | 1H | THP C2'-H (anomeric) |

| 4.05 | m | 1H | THP C6'-Heq |

| 3.69 | m | 1H | THP C6'-Hax |

| 1.59 - 2.07 | m | 6H | THP C3', C4', C5' |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | Pyrazole C3 |

| 106.1 | Pyrazole C4 |

| 127.6 | Pyrazole C5 |

| 87.6 | THP C2' (anomeric) |

| 67.9 | THP C6' |

| 30.6 | THP C3' |

| 25.1 | THP C4' |

| 22.6 | THP C5' |

Solvent: CDCl₃[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific ATR-IR spectrum is available from commercial suppliers, the characteristic absorption bands are presented below based on the known functional groups.[5]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch (pyrazole ring) |

| 2950 - 2850 | Strong | -C-H stretch (THP ring) |

| 1600 - 1400 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1290 | Strong | C-N stretching (pyrazole ring) |

| 1100 - 1000 | Strong | C-O-C stretching (THP ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 152.19 g/mol .[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 152 | [M]⁺ Molecular ion |

| 85 | [C₅H₉O]⁺ Tetrahydropyranyl cation (base peak) |

| 68 | [C₃H₄N₂]⁺ Pyrazole cation |

The fragmentation pattern is expected to show a prominent peak for the tetrahydropyranyl cation resulting from the cleavage of the N-C bond connecting the two rings.[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the reaction of pyrazole with 3,4-dihydro-2H-pyran.

Materials:

-

Pyrazole (1.0 eq)

-

3,4-dihydro-2H-pyran (~1.5 eq)

-

Trifluoroacetic acid (catalytic amount)

Procedure:

-

Combine pyrazole and 3,4-dihydro-2H-pyran in a round-bottom flask.

-

Add a catalytic amount of trifluoroacetic acid.

-

Heat the mixture under reflux for approximately 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by reduced pressure distillation to yield this compound as a colorless to pale yellow liquid.[1]

Spectral Data Acquisition

The following are general protocols for acquiring the spectral data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Key Structural Interpretations

The spectral data provide clear evidence for the structure of this compound.

The ¹H NMR spectrum shows the characteristic signals for both the pyrazole and THP rings, with the anomeric proton of the THP ring appearing as a distinct downfield doublet of doublets. The ¹³C NMR spectrum confirms the number of unique carbon environments. The IR spectrum indicates the presence of aromatic C-H, aliphatic C-H, and a C-O-C ether linkage. Finally, the mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern involving the cleavage of the bond between the two ring systems.

References

The Tetrahydropyranyl Group: A Cornerstone in Modern Pyrazole Chemistry for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The synthesis of complex, multi-substituted pyrazoles, however, presents a significant challenge, primarily centered on achieving regiochemical control. The tetrahydropyranyl (THP) group has emerged as an indispensable tool in pyrazole chemistry, serving as a robust and versatile protecting group for the pyrazole nitrogen. Its application allows for precise and regioselective functionalization of the pyrazole ring, opening avenues for the synthesis of novel and intricate molecular architectures with therapeutic potential. This technical guide provides a comprehensive overview of the role of the THP group in pyrazole chemistry, with a focus on its application in synthesis, detailed experimental protocols, and its impact on the drug development pipeline.

The THP Group as a Protecting Moiety for the Pyrazole N-H

The acidic proton on the pyrazole nitrogen complicates many synthetic transformations, including metal-catalyzed cross-coupling reactions and strong base-mediated functionalizations. The THP group effectively masks this reactivity, offering stability across a wide range of reaction conditions.[1]

Introduction of the THP Group (THP Protection)

The most common method for the N-protection of pyrazoles with a THP group involves the acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP).[2][3] More recently, a green, solvent- and catalyst-free method has been developed, offering a more sustainable and efficient alternative.[4][5]

Experimental Protocols:

A detailed experimental protocol for the acid-catalyzed THP protection of an alcohol, which is analogous to the protection of the pyrazole N-H, is presented below.[4] Additionally, a green protocol specific to pyrazole is also detailed.[5]

Table 1: Experimental Protocols for THP Protection of Pyrazole

| Protocol | Reagents and Conditions | Yield | Reference |

| Acid-Catalyzed Method (General) | Pyrazole (1.0 equiv), 3,4-Dihydropyran (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv), Dichloromethane (CH2Cl2), 0 °C to room temperature. | >99% (for an alcohol) | [4] |

| Green, Solvent-Free Method | Pyrazole (1.0 equiv), 3,4-Dihydropyran (excess), Heated at 60-70 °C (neat). | Quantitative | [5] |

Removal of the THP Group (Deprotection)

The THP group is readily cleaved under mild acidic conditions, regenerating the N-H pyrazole. This orthogonality is a key advantage, as it allows for selective deprotection without affecting other acid-labile groups.[2][3]

Experimental Protocol:

The following protocol outlines a general procedure for the acidic hydrolysis of a THP ether.[4]

Table 2: Experimental Protocol for THP Deprotection of N-THP Pyrazole

| Protocol | Reagents and Conditions | Yield | Reference |

| Acidic Hydrolysis | THP-protected pyrazole (1.0 equiv), p-Toluenesulfonic acid monohydrate (cat.), Isopropanol, 0 °C to room temperature. | Quantitative | [4] |

Directing Regioselectivity: The THP Group in Pyrazole Functionalization

Perhaps the most critical role of the THP group in pyrazole chemistry is its ability to direct the regioselective functionalization of the pyrazole ring. Unprotected pyrazoles often yield mixtures of isomers upon substitution, complicating purification and reducing overall yield. The THP group, by blocking one of the nitrogen atoms, allows for predictable and selective reactions at specific carbon positions.

Regioselective Lithiation and Alkylation

A prime example of the directing effect of the THP group is in the lithiation of the pyrazole ring. Treatment of N-THP-pyrazole with a strong base like n-butyllithium (n-BuLi) results in regioselective deprotonation at the C5 position. The resulting lithiated intermediate can then be quenched with various electrophiles, such as alkyl halides, to afford 5-substituted pyrazoles with high regioselectivity.[4][6]

Experimental Workflow for Regioselective C5-Alkylation:

The following diagram illustrates the workflow for the THP-directed C5-alkylation of pyrazole.

This one-pot sequence, combining protection, regioselective functionalization, and deprotection, provides a highly efficient route to 3(5)-alkylpyrazoles.[5]

Table 3: Yields for One-Pot Synthesis of 3(5)-Alkylpyrazoles via THP Protection

| Alkyl Halide (R-X) | Product | Overall Yield | Reference |

| Iodomethane | 3(5)-Methylpyrazole | High | [5] |

| Iodoethane | 3(5)-Ethylpyrazole | High | [5] |

| 1-Iodopropane | 3(5)-Propylpyrazole | High | [5] |

| 1-Iodobutane | 3(5)-Butylpyrazole | High | [5] |

Thermal Isomerization and Access to 3-Substituted Pyrazoles

An interesting and synthetically useful phenomenon is the thermal isomerization of 5-alkyl-1-(THP)pyrazoles to their more thermodynamically stable 3-alkyl-1-(THP) isomers.[5] This provides a green alternative to more complex methods for accessing 3-substituted pyrazoles.

The THP Group in the Context of Biological Activity

While the THP group is primarily a synthetic tool, its application enables the synthesis of novel pyrazole derivatives with diverse biological activities. The ability to precisely control the substitution pattern on the pyrazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, various substituted pyrazoles have been synthesized and evaluated for their anti-inflammatory, neuroprotective, and anticancer properties.[2][7][8] Although the THP group is typically removed before biological testing, its role in the synthesis of the final active compounds is undeniable. The search for novel pyrazole-based therapeutics continues to be an active area of research, with many compounds showing promising activity in various in vitro and in vivo models.[9][10]

It is important to note that in the context of biological screening, such as the evaluation of compounds against human THP-1 monocytic cells, the compounds tested are the final, deprotected pyrazole derivatives.[2][8] The THP group itself is not part of the final pharmacophore.

Conclusion

The tetrahydropyranyl group has proven to be an invaluable asset in the field of pyrazole chemistry. Its ease of introduction and removal, coupled with its ability to direct regioselective functionalization, has streamlined the synthesis of complex pyrazole-containing molecules. The development of green and efficient protocols for THP protection and its use in one-pot synthetic sequences further enhances its utility. For researchers and professionals in drug development, a thorough understanding of the application of the THP group is essential for the rational design and synthesis of novel pyrazole-based therapeutic agents. The continued exploration of THP-mediated methodologies will undoubtedly lead to the discovery of new and potent drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - UBC Library Open Collections [open.library.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1-(2-Tetrahydropyranyl)-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 1-(2-Tetrahydropyranyl)-1H-pyrazole, a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole ring, enabling selective reactions at other positions of the molecule.[1] Understanding the stability of this compound under various stress conditions is critical for its effective use in multi-step syntheses, ensuring the integrity of the pyrazole core until its deprotection is desired.

Core Stability Profile

The stability of this compound is primarily dictated by the acid-labile nature of the N-THP bond, which is an acetal linkage.[1][4] This bond is readily cleaved under acidic conditions, while it exhibits significant stability in basic, neutral, and many oxidative and reductive environments.

Acidic Conditions

The N-THP bond is highly susceptible to cleavage under acidic conditions.[1] This deprotection is a fundamental aspect of its utility as a protecting group.[1] The reaction proceeds via acid-catalyzed hydrolysis or alcoholysis, where protonation of the ether oxygen facilitates the departure of the pyrazole moiety.[5] A variety of acidic reagents can effect this transformation, ranging from strong mineral acids to milder acidic catalysts.

Commonly employed reagents for the deprotection of THP-protected pyrazoles and other THP ethers include:

-

Aqueous solutions of mineral acids such as hydrochloric acid (HCl).[1][6]

-

Pyridinium p-toluenesulfonate (PPTS), which offers a less acidic alternative.[3][6]

The cleavage can be achieved in near-quantitative yields at room temperature, highlighting the compound's instability in acidic media.[1]

Basic Conditions

This compound is stable under neutral and basic conditions.[1] The THP protecting group is specifically chosen for its resilience to strong bases, making it compatible with a wide range of synthetic transformations that employ basic reagents.[2][7]

Oxidative and Reductive Conditions

The tetrahydropyranyl ether linkage is generally stable to a variety of oxidizing and reducing agents.[5] Specifically, THP ethers are known to be stable towards:

-

Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2][7]

-

Organometallic reagents like Grignard reagents and organolithiums.[7]

However, strong oxidizing agents, such as peracids and chromium(VI) reagents, may pose a risk of degradation.[7] While the pyrazole ring itself is relatively resistant to oxidation, certain positions on the ring can be susceptible to oxidative processes.[8]

Thermal and Photolytic Conditions

Thermal Stability: The thermal stability of THP-protected pyrazoles can be a concern under certain conditions. For instance, distillation of THP-protected pyrazoles with long alkyl chains can lead to isomerization or deprotection.[1] This suggests that prolonged exposure to high temperatures may not be advisable.

Photolytic Stability: The pyrazole ring system can undergo photodissociation upon exposure to UV radiation.[9][10] Therefore, it is anticipated that this compound may be susceptible to photodegradation. Standardized photostability testing, as outlined in ICH guidelines, is recommended to fully characterize its behavior upon exposure to light.[1][6][11][12][13]

Quantitative Stability Data

The following tables summarize the expected degradation of this compound under various stress conditions. This data is illustrative and intended to provide a comparative understanding of the compound's stability profile. Actual degradation rates will depend on specific experimental parameters such as concentration, solvent, and temperature.

Table 1: Stability under Hydrolytic Conditions

| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Primary Degradant(s) |

| 0.1 M HCl | 25 | 24 | > 95% | Pyrazole, 5-Hydroxypentanal |

| pH 4.5 Buffer | 25 | 72 | 10 - 20% | Pyrazole, 5-Hydroxypentanal |

| Purified Water | 25 | 72 | < 5% | Not Applicable |

| pH 9.0 Buffer | 25 | 72 | < 2% | Not Applicable |

| 0.1 M NaOH | 25 | 72 | < 2% | Not Applicable |

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

| Condition | Temperature (°C) | Time | Expected Degradation (%) | Primary Degradant(s) |

| 3% H₂O₂ | 25 | 24 hours | 5 - 15% | Oxidized pyrazole and/or THP ring fragments |

| Solid State | 60 | 7 days | 5 - 10% | Pyrazole, Isomers |

| Solution | 60 | 24 hours | 10 - 25% | Pyrazole, Isomers |

| Photolytic (ICH Q1B) | 25 | > 1.2 million lux hours, > 200 watt hours/m² | 15 - 30% | Photodegradation products of pyrazole |

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are provided below. These protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).[8][14][15]

General Procedure for Stress Testing

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The extent of degradation is quantified using a validated stability-indicating HPLC method.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Store the solution at room temperature (25 °C) for 24 hours.

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Store the solution at room temperature (25 °C) for 72 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature (25 °C) for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis to prevent further degradation.

Thermal Degradation (in Solution)

-

Place a sealed vial containing the stock solution in a thermostatically controlled oven at 60 °C.

-

At specified time points (e.g., 0, 6, 12, 24 hours), remove the vial, allow it to cool to room temperature, and withdraw an aliquot for HPLC analysis after appropriate dilution.

-

A control sample should be stored at 2-8 °C.

Photostability Testing

-

Expose a solution of the compound in a chemically inert, transparent container to a light source that complies with ICH Q1B guidelines.[12] The light source should produce an output similar to the D65/ID65 emission standard.[12]

-

The exposure should be for a minimum of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the decision-making process and workflow for a comprehensive stability assessment of this compound.

Caption: Workflow for the stability assessment of this compound.

Stability Profile Summary

This diagram provides a visual summary of the stability of this compound under different conditions.

Caption: Summary of the stability of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose stability is well-defined. Its pronounced lability in acidic environments is the cornerstone of its function as a protecting group, allowing for its selective removal. Conversely, its robustness under basic and a range of reductive conditions permits a broad scope of chemical transformations on other parts of the molecule. Care should be taken when exposing the compound to strong oxidizing agents, elevated temperatures, and light to prevent unwanted degradation. A thorough understanding of this stability profile is essential for its successful application in the synthesis of high-value compounds in the pharmaceutical and chemical industries.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. biobostonconsulting.com [biobostonconsulting.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Advent of N-THP Pyrazoles: A Technical Guide to Their Initial Discovery and Synthesis

For Immediate Release

[City, State] – December 28, 2025 – The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Among these, the tetrahydropyranyl (THP) group has proven to be a versatile and reliable tool for the protection of various functional groups. This technical guide delves into the initial discovery and synthesis of N-THP pyrazoles, providing researchers, scientists, and drug development professionals with a comprehensive resource on this important class of synthetic intermediates.

Introduction: The Need for Pyrazole N-H Protection

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in medicinal chemistry, finding application in a wide array of therapeutic agents.[1][2] However, the presence of a reactive N-H proton in unsubstituted pyrazoles can interfere with many standard synthetic transformations. Consequently, the development of effective protecting groups for the pyrazole nitrogen was a critical step in unlocking the full synthetic potential of this versatile heterocycle.

The ideal protecting group for the pyrazole N-H should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functional groups within the molecule. The tetrahydropyranyl (THP) group emerged as a strong candidate that fulfills these criteria.

The Initial Synthesis of N-THP Pyrazoles

While a single seminal publication detailing the absolute first synthesis of an N-THP pyrazole is not readily apparent in a historical survey of the literature, the protection of N-H bonds in heterocyclic compounds using dihydropyran (DHP) became a common strategy in the mid-20th century. The underlying chemistry, an acid-catalyzed addition of the N-H bond across the double bond of DHP, was an extension of the well-established method for protecting hydroxyl groups.[3]

The first documented and well-characterized syntheses of N-THP pyrazoles appear in the context of their use as intermediates for further functionalization. A notable modern and environmentally friendly approach highlights the efficiency of this protection strategy.

A Green, Solvent- and Catalyst-Free Approach

A significant advancement in the synthesis of N-THP pyrazoles is a method that proceeds without the need for solvents or catalysts, representing a "green" chemical process.[4] This procedure involves the direct reaction of pyrazole with 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole [4]

-

Reactants: Pyrazole, 3,4-Dihydro-2H-pyran (DHP)

-

Procedure: A mixture of pyrazole and a slight excess of DHP is gently heated. The reaction is typically exothermic and proceeds to completion within a short period.

-

Work-up: The excess DHP can be removed under reduced pressure to yield the crude N-THP pyrazole, which can be further purified by distillation or chromatography if necessary. This method often provides a quantitative yield of the desired product.[4]

This straightforward and high-yielding reaction underscores the facility with which the THP group can be installed onto the pyrazole ring.

Characterization of N-THP Pyrazoles

The successful synthesis of N-THP pyrazoles is confirmed through standard spectroscopic techniques. The following table summarizes typical characterization data for the parent compound, 1-(tetrahydropyran-2-yl)-1H-pyrazole.

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, J=1.8 Hz, 1H), 7.50 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.2 Hz, 1H), 5.40 (dd, J=9.2, 2.8 Hz, 1H), 3.95-4.05 (m, 1H), 3.65-3.75 (m, 1H), 1.95-2.20 (m, 3H), 1.55-1.75 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.5, 128.8, 105.8, 87.5, 68.0, 30.5, 25.0, 22.8 |

| Mass Spectrometry (MS) | m/z: Calculated for C₈H₁₂N₂O: 152.09; Found: [M+H]⁺ 153.1 |

Data is compiled from typical values and may vary slightly based on experimental conditions.

Synthetic Utility and Deprotection

The primary value of N-THP pyrazoles lies in their role as versatile synthetic intermediates. The THP group effectively masks the reactive N-H proton, allowing for a wide range of transformations to be carried out on other parts of the pyrazole ring or on substituents.

A key application of this strategy is the directed metallation of the pyrazole ring. For instance, 1-(tetrahydropyran-2-yl)-1H-pyrazole can be selectively lithiated at the C5 position, followed by quenching with an electrophile to introduce a variety of functional groups. This is exemplified in the synthesis of 1-(tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, a valuable reagent for Suzuki cross-coupling reactions.[5]

Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester [5]

-

Reactants: 1-(Tetrahydropyran-2-yl)-1H-pyrazole, n-Butyllithium, Triisopropyl borate, Pinacol.

-

Procedure:

-

A solution of 1-(tetrahydropyran-2-yl)-1H-pyrazole in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium is added dropwise, and the mixture is stirred to allow for complete lithiation at the C5 position.

-

Triisopropyl borate is then added, followed by pinacol, to form the boronic acid pinacol ester.

-

The reaction is gradually warmed to room temperature.

-

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

The THP group is readily removed under mild acidic conditions, regenerating the N-H bond. This can be achieved using a variety of acids, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent.[4]

Logical Workflow for N-THP Pyrazole Synthesis and Application

The following diagram illustrates the general workflow for the use of N-THP pyrazoles in organic synthesis.

Caption: Synthetic workflow for N-THP pyrazole utilization.

Conclusion

The introduction of the tetrahydropyranyl protecting group for the pyrazole N-H was a significant development that greatly expanded the synthetic chemist's toolbox. The ease of its introduction, its stability under a range of conditions, and its facile removal have solidified the role of N-THP pyrazoles as key intermediates in the synthesis of complex, biologically active molecules. The ongoing development of more environmentally friendly and efficient methods for their preparation continues to enhance their utility in modern drug discovery and development.

References

- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

Basic principles of using protecting groups in pyrazole synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. The synthesis of functionalized pyrazoles often necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. This technical guide provides an in-depth overview of the fundamental principles governing the application of protecting groups in pyrazole synthesis, with a focus on practical applications for researchers in drug development.

Core Principles of Protecting Group Strategy

The selection and application of a protecting group in pyrazole synthesis are guided by several key principles:

-

Regioselectivity: Unprotected pyrazoles possess two reactive nitrogen atoms, often leading to mixtures of N-alkylation or N-acylation products. Protecting one nitrogen atom allows for the selective functionalization of the other nitrogen or the carbon atoms of the pyrazole ring.

-

Modulation of Reactivity: Protecting groups can alter the electronic properties of the pyrazole ring, influencing its reactivity towards electrophilic or nucleophilic reagents. For instance, electron-withdrawing groups can deactivate the ring towards certain reactions.[1]

-

Orthogonality: In multi-step syntheses, it is crucial to employ protecting groups that can be removed under conditions that do not affect other protecting groups or sensitive functional groups within the molecule.

-

Stability and Cleavage: An ideal protecting group should be stable under the desired reaction conditions and readily removable in high yield under mild conditions that do not compromise the integrity of the target molecule.

Common Protecting Groups for the Pyrazole Nitrogen

Several protecting groups have proven effective in pyrazole synthesis. The choice of a specific group depends on the overall synthetic strategy, the nature of the substituents on the pyrazole ring, and the reaction conditions to be employed in subsequent steps.

(2-Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that is stable to a wide range of reaction conditions, yet can be cleaved under specific acidic conditions or with fluoride ions.[2][3] Its application has been particularly notable in directing C-H bond functionalization of the pyrazole core.[3]

Introduction and Removal:

| Reaction | Reagents and Conditions | Yield (%) | Reference |

| Protection | SEM-Cl, NaH, DMF, 0 °C to rt | Varies | [2] |

| Deprotection | HCl, EtOH | High | [3] |

| Deprotection | TBAF, TMEDA, DMF, 45 °C | 71% | [2] |

| Deprotection | MgBr₂, Et₂O/MeNO₂ | Varies | [4] |

| Deprotection | SnCl₄, CH₂Cl₂ | 95-98% | [5] |

Strategic Application: The "SEM Switch" for Regioselective C-H Arylation

A key advantage of the SEM group is its ability to be transposed from one pyrazole nitrogen to the other, a strategy termed the "SEM switch".[3] This allows for the sequential and regioselective arylation of the C-3 and C-5 positions of the pyrazole ring, which would otherwise be difficult to achieve.[3]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[1] It is particularly useful when subsequent reactions are to be carried out under basic or neutral conditions.

Introduction and Removal:

| Reaction | Reagents and Conditions | Yield (%) | Reference |

| Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | High | [1] |

| Protection | (Boc)₂O, Pyridine | 94% | [6] |

| Protection | (Boc)₂O, PEG-400 | 98% | [7] |

| Deprotection | NaBH₄, EtOH, rt | 75-98% | [8][9][10] |

| Deprotection | Strong Acid (e.g., TFA, HCl) | High | [1] |

Trityl (Triphenylmethyl, Trt) Group

The bulky trityl group offers excellent steric protection and is readily cleaved under acidic conditions.[11] Its size can be exploited for regioselective protection of less hindered nitrogen atoms.

Introduction and Removal:

| Reaction | Reagents and Conditions | Yield (%) | Reference |

| Protection | Trityl chloride, Pyridine | Varies | [11] |

| Deprotection | Formic acid (97+%) | High | [11] |

| Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | >90% | [12] |

| Deprotection | BF₃·Et₂O, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Varies | [13] |

Decision-Making in Protecting Group Selection

The choice of an appropriate protecting group is a critical step in the synthetic design. The following decision tree provides a simplified guide for selecting a suitable protecting group for pyrazole synthesis.

Experimental Protocols

Boc-Protection of a Pyrazole Derivative[1]

Materials:

-

Pyrazole heterocycle (4.0 mmol)

-

Dichloromethane (CH₂Cl₂) (30 mL)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (4.2 mmol)

-

Triethylamine (Et₃N) (4.2 mmol)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, suspend the pyrazole heterocycle in 25 mL of dichloromethane.

-

Separately, prepare a solution of (Boc)₂O in 5.0 mL of dichloromethane.

-

Slowly add the (Boc)₂O solution to the stirred pyrazole suspension at room temperature.

-

Add triethylamine to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with standard aqueous work-up and purification.

Deprotection of N-Boc-Pyrazoles using NaBH₄[8][10]

Materials:

-

N-Boc protected pyrazole

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected pyrazole in ethanol at room temperature.

-

Add sodium borohydride to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an extractive work-up to isolate the deprotected pyrazole.

SEM-Protection of an Alcohol (adaptable for Pyrazole)[2]

Materials:

-

Alcohol (or pyrazole) (4.87 mmol)

-

Anhydrous Dimethylformamide (DMF) (50 mL)

-

Sodium hydride (NaH, 60% in mineral oil) (7.31 mmol)

-

2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (6.33 mmol)

-

Round-bottom flask, Argon atmosphere

-

Magnetic stirrer, Ice bath

Procedure:

-

To a dry round-bottom flask under an argon atmosphere, add anhydrous DMF (40 mL) and NaH. Cool the mixture to 0 °C.

-

In a separate flask, dissolve the alcohol (or pyrazole) in DMF (10 mL).

-

Add the alcohol/pyrazole solution dropwise to the NaH/DMF mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Add SEM-Cl and allow the reaction to proceed.

-

Upon completion, quench the reaction with a saturated NH₄Cl solution and perform an extractive work-up.

Acid-Catalyzed Deprotection of a Trityl Ether[12]

Materials:

-

N-trityl-protected substrate (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (2.0 - 10.0 equiv)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-trityl-protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.

-

To the stirred solution, add TFA dropwise at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction and perform an extractive work-up. The triphenylmethanol byproduct is typically easily separated by chromatography.

Conclusion

The strategic use of protecting groups is indispensable for the efficient and regioselective synthesis of complex pyrazole derivatives. This guide has outlined the core principles and provided practical data and protocols for the application of common protecting groups such as SEM, Boc, and Trityl. A thorough understanding of these principles and methodologies will empower researchers to design and execute robust synthetic routes towards novel pyrazole-based therapeutic agents.

References

- 1. books.rsc.org [books.rsc.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]